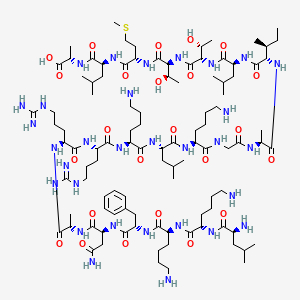
Proteolipid protein (139-151)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Proteolipid protein (PLP) 139-151 is a synthetic myelin proteolipid protein fragment . It is the dominant encephalitogenic peptide that induces experimental autoimmune encephalomyelitis (EAE) in SJL (H-2 s) mice . This peptide is highly immunogenic and induces an autoimmune response .
Synthesis Analysis
The synthesis of PLP 139-151 involves the use of nuclear magnetic resonance (NMR) methods in combination with unrestrained molecular dynamics simulations . The side chains of mutated amino acids in the cyclic analogue have different spatial orientation compared with the corresponding side chains of the linear analogue .Molecular Structure Analysis
The conformational behavior of linear and cyclic peptide analogues of PLP, namely PLP 139-151 and cyclic (139-151) (L 144, R 147) PLP 139-151, have been studied in solution by means of nuclear magnetic resonance (NMR) methods .Chemical Reactions Analysis
The side chains of mutated amino acids in the cyclic analogue have different spatial orientation compared with the corresponding side chains of the linear analogue, which can lead to reduced affinity to TCR . High pH (approximately 8.0) and neuraminidase treatment enhances the staining capacity of PLP (139-151) tetramer without compromising specificity .Physical And Chemical Properties Analysis
The conformational behavior of linear and cyclic peptide analogues of PLP, namely PLP 139-151 and cyclic (139-151) (L 144, R 147) PLP 139-151, have been studied in solution by means of nuclear magnetic resonance (NMR) methods .Scientific Research Applications
Autoimmunity and Central Nervous System Disorders
Proteolipid protein (PLP)-139-151 has been identified as the dominant encephalitogenic peptide that induces experimental autoimmune encephalomyelitis (EAE) in specific mouse models. Research has shown that the T cell receptor (TCR) specificity contributes significantly to the induction of EAE. Studies with transgenic mice expressing rearranged TCR genes from PLP-139-151/I-A(s)-specific T cell clones revealed the potential of these TCRs to induce autoimmune diseases when expressed in vivo (Waldner et al., 2000). Furthermore, the modulation of CD4 co-receptor has been found to limit spontaneous autoimmunity by reducing the response to the self-antigen PLP 139-151, highlighting a significant mechanism in genetically resistant mice (Illés et al., 2007).
Immunological Responses and Disease Mechanisms
Research into the immunological responses to PLP 139-151 provides insights into disease mechanisms and potential therapeutic approaches. One study explored the inflammatory response at the site of PLP 139-151 peptide-induced EAE to understand the mechanisms underlying spontaneous remission of the disease. The findings suggested that short-lived immunization site inflammation leads to temporary autoreactive T cell stimulation and a self-limited disease, adding to the understanding of EAE's pathophysiology (Di Rosa et al., 2000). Moreover, the role of regulatory T cells in the recovery from EAE was studied, indicating that CD4+CD25+ and CD4+LAP+ regulatory T cells mediated recovery from PLP 139-151-induced EAE through the involvement of transforming growth factor-beta (TGF-beta) (Zhang et al., 2006).
Therapeutic Implications and Drug Design
PLP 139-151 has been used in the development of therapeutic strategies for CNS disorders. One study utilized multiple antigen peptides (MAPs) containing PLP139–151 peptides arranged around a dendrimeric branched lysine core to influence the expression and development of EAE. The treatment with PLP139–151 MAPs was effective in preventing clinical disease and altering the course of EAE, indicating its potential in therapeutic applications (Wegmann et al., 2008). Additionally, the use of MHC anchor-substituted variants of PLP 139–151 demonstrated the ability to ameliorate established EAE, providing an approach to controlling the autoimmune T cell response (Margot et al., 2005).
Mechanism of Action
Target of Action
Proteolipid protein (139-151), also known as [SER140]-PLP(139-151), is a synthetic peptide derived from the myelin proteolipid protein (PLP) . The primary targets of this compound are T cells, specifically T helper cells .
Mode of Action
The compound interacts with T cells by binding to their receptors, which triggers a cascade of immune responses . This interaction leads to the production of cytokines, which are signaling molecules that mediate and regulate immunity, inflammation, and hematopoiesis . The compound also competes with proteolipid protein 139-151 for binding to I-As, a molecule that presents antigens to T cells .
Biochemical Pathways
The compound affects several biochemical pathways. It induces the production of cytokines by T cells, leading to a T helper 2 polarization . This polarization is characterized by the production of cytokines such as IL-4 and IL-10, which play crucial roles in regulating immune responses . Additionally, the compound can induce the generation of regulatory T cells, which are essential for maintaining immune tolerance .
Result of Action
The interaction of Proteolipid protein (139-151) and [SER140]-PLP(139-151) with T cells results in a series of molecular and cellular effects. These include the production of cytokines, the polarization of T helper cells, and the generation of regulatory T cells . These effects contribute to the compound’s ability to modulate immune responses.
Safety and Hazards
Future Directions
The generation of these copolymer-specific regulatory T cells that secrete IL-4 and IL-10 and are independent of the immunizing autoantigen is very prominent among the multiple mechanisms that account for the observed suppressive effect of copolymers in EAE . This suggests that local delivery of α-MSH by rAAV2-mediated α-MSH-transduced PLP139-151-specific T cells (T PLP-α-MSH) would be a desirable new approach to the treatment of autoimmune disease in the CNS .
properties
IUPAC Name |
(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H104N20O17/c1-40(2)25-51(63(99)80-36-60(95)84-55(30-45-34-77-39-82-45)71(107)92-24-14-21-58(92)70(106)89-54(31-61(96)97)68(104)85-50(20-11-13-23-74)66(102)90-56(72(108)109)27-42-15-6-5-7-16-42)86-67(103)53(28-43-32-78-48-18-9-8-17-46(43)48)88-65(101)49(19-10-12-22-73)83-59(94)35-79-64(100)52(26-41(3)4)87-69(105)57(37-93)91-62(98)47(75)29-44-33-76-38-81-44/h5-9,15-18,32-34,38-41,47,49-58,78,93H,10-14,19-31,35-37,73-75H2,1-4H3,(H,76,81)(H,77,82)(H,79,100)(H,80,99)(H,83,94)(H,84,95)(H,85,104)(H,86,103)(H,87,105)(H,88,101)(H,89,106)(H,90,102)(H,91,98)(H,96,97)(H,108,109)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIBUOXNUPHALR-UVIWMAFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC6=CN=CN6)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CN=CN6)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H104N20O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1521.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does PLP 139-151 interact with the immune system to induce EAE?
A: PLP 139-151, when administered with adjuvants, triggers an autoimmune response by activating CD4+ T cells. [, , ] These activated T cells recognize PLP 139-151 presented by MHC class II molecules on antigen-presenting cells (APCs), leading to their activation, proliferation, and differentiation into effector T cells. [, ] These effector T cells, particularly Th1 and Th17 cells, migrate to the central nervous system (CNS), where they release pro-inflammatory cytokines like IFN-γ and IL-17, ultimately causing inflammation and demyelination. [, , ]
Q2: Can other cell types besides CD4+ T cells be involved in PLP 139-151-induced EAE?
A: Yes, while CD4+ T cells are crucial, other immune cells contribute to EAE pathogenesis. Macrophages play a role in demyelination and inflammation within the CNS. [] CCR2, a chemokine receptor involved in macrophage recruitment, has been shown to be important for EAE development. [] Additionally, NK cells have been implicated in modulating the immune response to PLP 139-151, potentially contributing to tolerance. []
Q3: What is the amino acid sequence of PLP 139-151?
A3: The amino acid sequence of PLP 139-151 is HSLGKWLGHPDKF.
Q4: Is there information available regarding the molecular weight, formula, or spectroscopic data of PLP 139-151?
A4: The research provided focuses on the immunological aspects of PLP 139-151. Detailed structural characterization, including molecular weight, formula, and spectroscopic data, is not extensively discussed in these papers.
Q5: How do MHC class II tetramers contribute to our understanding of PLP 139-151-specific T cells?
A: MHC class II tetramers loaded with PLP 139-151 allow for the direct detection, isolation, and characterization of PLP 139-151-specific T cells. [, ] This technology enables researchers to track the expansion, differentiation, and migration of these autoreactive T cells during EAE development and in response to various therapeutic interventions.
Q6: Can the immune response to PLP 139-151 be modulated to treat EAE?
A6: Several studies demonstrate the potential for modulating the immune response to PLP 139-151 as a therapeutic strategy for EAE.
- Antigen-specific tolerance: Inducing tolerance to PLP 139-151, either through oral administration or injection of coupled splenocytes, has been explored as a way to suppress EAE. []
- Immunomodulatory agents: Compounds like Copaxone, minocycline, and baicalin have shown efficacy in EAE by modulating T cell responses, reducing inflammation, and promoting neuroprotection. [, , ]
- Targeting costimulatory molecules: Blocking the OX40/OX40L pathway, involved in T cell activation and migration, has demonstrated efficacy in ameliorating EAE severity. [, ]
Q7: Are there any sex-based differences in the immune response to PLP 139-151?
A: Yes, studies show that female SJL mice develop more severe EAE than males. [] This difference might be related to variations in cytokine profiles and the expression of regulatory molecules like cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) in PLP 139-151-specific T cells. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



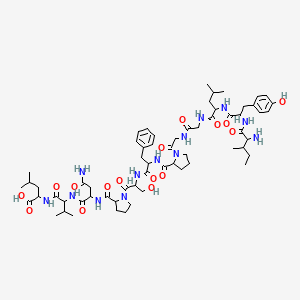
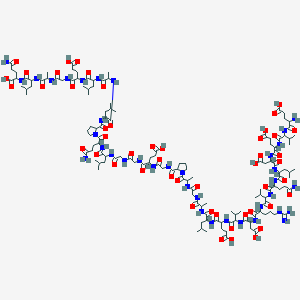
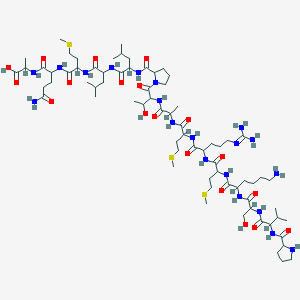
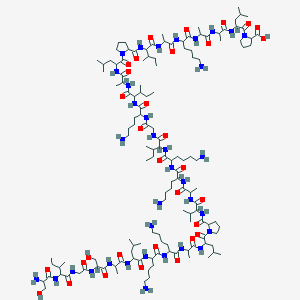

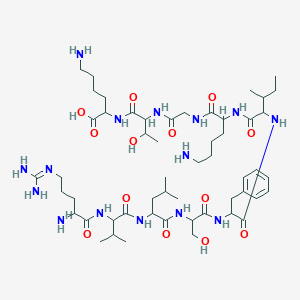
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid](/img/structure/B612714.png)

